3-Methyl-4-oxoheptanal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
136027-88-8 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3-methyl-4-oxoheptanal |
InChI |
InChI=1S/C8H14O2/c1-3-4-8(10)7(2)5-6-9/h6-7H,3-5H2,1-2H3 |
InChI Key |
SHRWRWUABFTESE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(C)CC=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Methyl 4 Oxoheptanal and Analogs
Oxidative Transformations for Ketoaldehyde Generation
Oxidative methods are fundamental in the synthesis of carbonyl compounds. For a molecule like 3-Methyl-4-oxoheptanal, which possesses both a ketone and an aldehyde functional group, specific oxidative strategies are required to achieve the desired structure from appropriate precursors.
Controlled Oxidation of Precursor Alcohols
The synthesis of aldehydes and ketones through the oxidation of primary and secondary alcohols, respectively, is a cornerstone of organic synthesis. For the generation of this compound, a precursor diol, namely 3-methylheptane-1,4-diol, would be required. The challenge lies in the selective oxidation of the primary and secondary hydroxyl groups to an aldehyde and a ketone in the same molecule.
A variety of reagents can be employed for such transformations. Mild oxidizing agents are generally preferred for the conversion of primary alcohols to aldehydes to avoid over-oxidation to carboxylic acids. organic-chemistry.org Reagents such as pyridinium (B92312) chlorochromate (PCC) or the use of a Swern or Dess-Martin periodinane oxidation would be suitable for this purpose. organic-chemistry.org
A chemoselective oxidation approach would be necessary to convert 3-methylheptane-1,4-diol to this compound. This could potentially be achieved by protecting one of the alcohol groups, oxidizing the other, deprotecting, and then oxidizing the second alcohol under different conditions. Alternatively, modern catalytic systems that exhibit selectivity for primary over secondary alcohols, or vice versa, could be employed.
Ozonolysis and Reductive Work-up of Unsaturated Precursors
Ozonolysis is a powerful method for the cleavage of carbon-carbon double bonds, yielding carbonyl compounds. organic-chemistry.orglibretexts.org To synthesize this compound via this route, a suitable unsaturated precursor is necessary. An appropriate starting material would be an alkene with a specific substitution pattern that, upon cleavage, generates the desired ketoaldehyde. For instance, an alkene such as 4-methyl-5-propylcyclohexene could theoretically yield this compound upon ozonolysis followed by a reductive work-up.
The mechanism of ozonolysis involves the reaction of ozone with the alkene to form an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide (1,2,4-trioxolane). organic-chemistry.org The subsequent work-up determines the final products. A reductive work-up is crucial for the formation of aldehydes and ketones. masterorganicchemistry.com Common reagents for the reductive work-up include dimethyl sulfide (B99878) (DMS) or zinc metal with water. stackexchange.compearson.com These reagents reduce the peroxidic ozonide intermediate, preventing the oxidation of any resulting aldehydes to carboxylic acids. masterorganicchemistry.com
The ozonolysis of 3,4-dimethylhept-3-ene, for example, results in the cleavage of the double bond to produce two ketone fragments. youtube.com Similarly, the ozonolysis of 3-methyl-4-(prop-1-en-1-yl)cyclohexene has been shown to yield 2-methyl-3-formyl-1,6-hexanedial as the major product after reductive workup with dimethyl sulfide. researchgate.net This demonstrates the utility of ozonolysis in creating complex dicarbonyl compounds from cyclic precursors.
| Alkene Precursor | Reductive Work-up Reagent | Major Carbonyl Product(s) | Reference |
|---|---|---|---|
| 3,4-Dimethylhept-3-ene | Zinc/Water | Pentan-2-one and Butan-2-one | youtube.com |
| 3-methyl-4-(prop-1-en-1-yl)cyclohexene | Dimethyl Sulfide | 2-methyl-3-formyl-1,6-hexanedial | researchgate.net |
Organocatalytic and Transition Metal-Catalyzed Syntheses
Modern synthetic chemistry has seen a surge in the development of powerful catalytic methods that offer high efficiency and selectivity. Both organocatalysis and transition metal catalysis provide sophisticated pathways for the construction of complex molecules like this compound.
Copper-Catalyzed Intramolecular Cyclizations and Nucleophilic Additions
Copper catalysis has emerged as a powerful and cost-effective alternative to palladium in many synthetic transformations. Copper-catalyzed reactions are particularly useful for the synthesis of nitrogen- and oxygen-containing heterocycles through intramolecular cyclization. nih.gov While the direct synthesis of an acyclic ketoaldehyde like this compound via intramolecular cyclization is not straightforward, the principles of copper-catalyzed C-C and C-heteroatom bond formation are relevant.
More pertinent is the use of copper catalysis in the synthesis of 1,4-dicarbonyl compounds. organic-chemistry.orgresearchgate.netacs.orgacs.org For example, copper(I) oxide has been shown to catalyze a three-component reaction of α-ketoaldehydes, 1,3-dicarbonyl compounds, and organic boronic acids to produce a variety of products containing 1,3- and 1,4-diketone motifs. organic-chemistry.org Such methodologies, which facilitate the coupling of carbonyl-containing fragments, could be conceptually applied to the synthesis of this compound from simpler precursors.
Enantioselective Oxidative Coupling and α-Functionalization Strategies
The development of enantioselective methods for the synthesis of chiral molecules is a major focus of modern organic chemistry. Organocatalysis has provided powerful tools for the asymmetric functionalization of aldehydes and ketones. researchgate.net The enantioselective α-oxidation of aldehydes, for instance, allows for the direct introduction of an oxygen-bearing stereocenter adjacent to the carbonyl group. acs.orgcapes.gov.brresearchgate.net
This can be achieved through enamine catalysis, where a chiral secondary amine, such as L-proline, reacts with the aldehyde to form a chiral enamine intermediate. acs.orgcapes.gov.br This enamine then reacts with an electrophilic oxidizing agent, such as nitrosobenzene, to yield the α-oxyaldehyde with high enantioselectivity. acs.orgcapes.gov.br
Furthermore, synergistic catalysis, combining a copper catalyst with an organocatalyst, has been developed for the highly enantioselective α-oxidation of aldehydes using TEMPO as the oxidant. nih.gov This method is notable for its broad substrate scope and the stability of the resulting aldehyde products. nih.gov These advanced strategies could be applied to the synthesis of chiral analogs of this compound, where the methyl group at the 3-position introduces a stereocenter.
| Catalyst System | Oxidant | Key Features | Reference |
|---|---|---|---|
| L-proline | Nitrosobenzene | First direct enantioselective catalytic α-oxidation of aldehydes. | acs.orgcapes.gov.brresearchgate.net |
| Imidazolidinone / CuCl₂ | TEMPO / Air | Synergistic catalysis, broad substrate scope, high enantioselectivity. | nih.gov |
Table of Compounds
| Compound Name |
|---|
| This compound |
| 3-methylheptane-1,4-diol |
| Pyridinium chlorochromate (PCC) |
| Dess-Martin periodinane |
| 4-methyl-5-propylcyclohexene |
| Ozone |
| Dimethyl sulfide (DMS) |
| Zinc |
| 3,4-dimethylhept-3-ene |
| Pentan-2-one |
| Butan-2-one |
| 3-methyl-4-(prop-1-en-1-yl)cyclohexene |
| 2-methyl-3-formyl-1,6-hexanedial |
| L-proline |
| Nitrosobenzene |
| TEMPO |
| Copper(II) chloride (CuCl₂) |
Nickel-Catalyzed and Photoredox-Mediated Approaches
Recent advancements in catalysis have opened new avenues for the synthesis of ketones and aldehydes, offering milder and more efficient alternatives to traditional methods. Nickel catalysis and photoredox-mediated reactions have emerged as powerful tools for the construction of carbonyl compounds, including structures analogous to this compound.
Nickel-catalyzed cross-coupling reactions have been effectively employed for the synthesis of ketones. One notable approach involves the coupling of N-alkyl pyridinium salts with in-situ formed carboxylic acid fluorides or 2-pyridyl esters under reducing conditions, facilitated by a nickel terpyridine catalyst. This method is distinguished by its broad substrate scope and functional group tolerance, enabling the synthesis of a diverse range of ketones. The reaction proceeds via a proposed mechanism involving the oxidative addition of the acyl fluoride (B91410) to a nickel(0) species, followed by radical addition and reductive elimination to yield the ketone product. This strategy has demonstrated its utility in the preparation of complex ketones, including pharmaceutical intermediates, with an average yield of 60 ± 16% across 35 different examples.
Another innovative nickel-catalyzed method is the anti-Markovnikov selective hydroacylation of terminal alkynes using S-2-pyridyl thioesters as acylating agents. This aldehyde-free approach provides non-tethered E-enones with high regio- and stereoselectivity under mild conditions. The reaction is initiated by the reduction of a Ni(II) catalyst to Ni(0), which then undergoes oxidative addition with the thioester. Subsequent alkyne insertion and protodemetalation yield the desired α,β-unsaturated ketone. This method enhances step economy by avoiding the need for a chelating group and the use of a nucleophilic hydride source.
| Nickel-Catalyzed Method | Reactants | Key Features | Reported Yields |
| Cross-electrophile coupling | N-alkyl pyridinium salts, Carboxylic acid derivatives | Broad substrate scope, High functional group tolerance | Average 60 ± 16% |
| Aldehyde-free hydroacylation | Terminal alkynes, S-2-pyridyl thioesters | High regio- and stereoselectivity, Mild conditions | Up to 95% |
Visible light-mediated photoredox catalysis has also gained significant traction as a sustainable and powerful method for organic synthesis. nih.gov This approach utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer processes, leading to the formation of reactive radical intermediates under mild conditions. nih.gov In the context of ketoaldehyde analogs, photoredox catalysis has been successfully applied to the direct β-arylation of saturated aldehydes and ketones. nih.gov This transformation, which has been traditionally challenging, can be achieved through the synergistic combination of photoredox and organocatalysis. nih.gov This dual-catalysis system generates a 5π-electron β-enaminyl radical from the parent carbonyl compound, which then couples with an aryl ring. nih.gov
Furthermore, copper-catalyzed photoredox synthesis has been developed for the creation of α-keto esters from terminal alkynes. rsc.org This method employs molecular oxygen as a sustainable oxidant and proceeds under mild conditions, demonstrating high functional group compatibility with a wide array of alkynes and alcohols. rsc.org The process involves the controlled oxidation of terminal alkynes to form glyoxals as stable intermediates, which can then be converted to α-keto esters, quinoxalines, or naphthoquinones in high yields. rsc.org
| Photoredox-Mediated Method | Reactants | Key Features | Products |
| Dual Catalysis (Photoredox and Organocatalysis) | Saturated aldehydes/ketones, Cyano-substituted aryl rings | Direct β-functionalization, Enantioselective potential | β-arylated aldehydes/ketones |
| Copper-catalyzed photoredox oxidation | Terminal alkynes, Alcohols | Use of O2 as a green oxidant, Mild conditions | α-keto esters, Quinoxalines |
Principles of Green Chemistry in Ketoaldehyde Synthesis
The principles of green chemistry are integral to the development of modern synthetic methodologies, aiming to reduce the environmental impact of chemical processes. wisdomlib.org These principles are particularly relevant in the synthesis of ketoaldehydes and their analogs, where efficiency, safety, and sustainability are paramount.
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com Synthetic methods should be designed to maximize atom economy, thereby minimizing waste. acs.orgwordpress.com Reactions with high atom economy are inherently more sustainable as they make better use of starting materials and reduce the generation of byproducts. jocpr.comjk-sci.com
For instance, in the synthesis of ketones, catalytic hydrogenation of an alkene to an alkane followed by oxidation is a process with potentially high atom economy, as all the atoms of the reactants can, in principle, be incorporated into the final product. acs.org In contrast, reactions that utilize stoichiometric reagents, such as certain traditional oxidation methods, often have low atom economy due to the generation of significant amounts of inorganic waste. acs.org The nickel-catalyzed hydroacylation of alkynes is an example of a reaction with high atom economy, as it involves the addition of an acyl group and a hydrogen atom across a triple bond. jk-sci.com
The efficiency of a reaction is not solely determined by its percentage yield but also by its atom economy. A reaction with a high yield may still be inefficient if it generates a large amount of waste. Therefore, the ideal synthetic route maximizes both yield and atom economy.
Oxidation is a fundamental transformation in organic synthesis, and the development of sustainable oxidative routes is a key goal of green chemistry. chinesechemsoc.org Traditional oxidation methods often rely on stoichiometric oxidants like chromium reagents, which are toxic and produce hazardous waste. wisdomlib.org Sustainable alternatives focus on the use of clean and readily available oxidants, such as molecular oxygen (O2) or hydrogen peroxide (H2O2), which have water as their only byproduct. wisdomlib.org
Catalytic processes are crucial for activating these environmentally benign oxidants. wisdomlib.org For example, aerobic oxidation reactions, which use O2 from the air, offer a highly sustainable pathway for the synthesis of carbonyl compounds. chinesechemsoc.org Photocatalysis and electrochemistry are emerging as innovative approaches to drive aerobic oxidations using green energy sources like solar energy and electricity, respectively. chinesechemsoc.org These methods can often be performed at lower temperatures compared to conventional thermal processes, further reducing the carbon footprint. chinesechemsoc.org
The development of catalysts that can efficiently facilitate selective oxidations using green oxidants is an active area of research. gcande.org For instance, the use of flavins as organic catalysts in various oxidation reactions represents a move towards more sustainable protocols. mdpi.com Biocatalytic methods, which employ enzymes, also offer a green approach to oxidation, as they operate under mild conditions and utilize non-toxic catalysts. mdpi.com
By embracing the principles of atom economy and developing sustainable oxidative routes, the synthesis of this compound and its analogs can be achieved in a more environmentally responsible and efficient manner.
Advanced Analytical Chemistry and Spectroscopic Characterization of Dicarbonyl Compounds
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopic techniques are indispensable for the unambiguous determination of the structure of organic molecules. These methods provide detailed information about the connectivity of atoms, the chemical environment of individual atoms, and the functional groups present in the molecule.
Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, COSY, TOCSY, HSQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, TOCSY, HSQC, HMBC) NMR experiments would be required for the complete structural assignment of 3-Methyl-4-oxoheptanal.
¹H NMR Spectroscopy would provide information on the number of different types of protons and their immediate electronic environment. The aldehyde proton would be expected to appear at a characteristic downfield shift.
¹³C NMR Spectroscopy would reveal the number of unique carbon atoms in the molecule, with the carbonyl carbons of the ketone and aldehyde functional groups appearing at distinct chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| 1 | ~202 | ~9.8 | t |
| 2 | ~45 | ~2.8 | m |
| 3 | ~48 | ~3.1 | m |
| 4 | ~212 | - | - |
| 5 | ~45 | ~2.5 | t |
| 6 | ~17 | ~1.1 | t |
| 7 | ~13 | ~0.9 | t |
Note: This data is predictive and for illustrative purposes only.
Mass Spectrometry (GC-MS, LC-MS, ESI-MS)
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.
GC-MS (Gas Chromatography-Mass Spectrometry) would be a suitable technique for the analysis of the volatile this compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak, albeit potentially weak, and a series of fragment ions resulting from the cleavage of the carbon-carbon bonds adjacent to the carbonyl groups.
LC-MS (Liquid Chromatography-Mass Spectrometry) , particularly with soft ionization techniques like ESI-MS (Electrospray Ionization Mass Spectrometry) , would be useful for confirming the molecular weight of this compound. Protonated molecules [M+H]⁺ would be readily formed, and high-resolution mass spectrometry would allow for the determination of the elemental formula.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [C₈H₁₄O₂]⁺ | 142.0994 | Molecular Ion (M⁺) |
| [C₈H₁₅O₂]⁺ | 143.1072 | Protonated Molecule ([M+H]⁺) |
| C₅H₉O₂⁺ | 101.0603 | Fragment from cleavage of C4-C5 bond |
| C₄H₇O⁺ | 71.0497 | Fragment from cleavage of C3-C4 bond |
Note: This data is based on theoretical calculations and fragmentation patterns.
Infrared Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and simple method for the identification of functional groups within a molecule. The IR spectrum of this compound would be expected to show strong absorption bands characteristic of the aldehyde and ketone carbonyl groups.
Table 3: Predicted Infrared Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
|---|---|---|
| Aldehyde C=O stretch | ~1725 | Strong absorption |
| Ketone C=O stretch | ~1715 | Strong absorption |
| Aldehyde C-H stretch | ~2820 and ~2720 | Two weak to medium bands |
Note: This data is predictive and for illustrative purposes only.
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for the separation and quantification of dicarbonyl compounds from complex mixtures.
Gas Chromatography (GC-FID) and High-Performance Liquid Chromatography (HPLC/UV)
Gas Chromatography with a Flame Ionization Detector (GC-FID) would be a primary technique for the separation and quantification of this compound, given its expected volatility. The retention time would be specific to the compound under defined chromatographic conditions.
High-Performance Liquid Chromatography with a UV Detector (HPLC/UV) could also be employed. Although the carbonyl groups have a weak chromophore, detection at low UV wavelengths (around 210 nm) would be possible. Reversed-phase HPLC would likely be the method of choice.
Derivatization Strategies for Enhanced Detection
To improve the sensitivity and selectivity of detection, especially in complex matrices, derivatization of the carbonyl groups is a common strategy.
For GC analysis , derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) would create a more volatile and highly detectable derivative for electron capture detection (ECD) or mass spectrometry.
For HPLC analysis , derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a standard method. The resulting hydrazone is a highly colored compound that can be detected with high sensitivity by a UV-Vis detector in the visible range.
Real-time and Online Monitoring Techniques for Carbonyl Compounds
The continuous monitoring of carbonyl compounds in various matrices, such as ambient air and industrial emissions, is crucial for understanding atmospheric chemistry and ensuring public health. Real-time and online analytical methods provide high temporal resolution data, enabling the tracking of rapid changes in carbonyl concentrations. These techniques integrate sample collection, preparation, and analysis into a single, automated system. mdpi.com
Online analytical methods for carbonyl compounds primarily include techniques like Proton Transfer Reaction-Mass Spectrometry (PTR-MS) and online Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.comresearchgate.net PTR-MS is a well-established method known for its high sensitivity and fast response times, making it suitable for monitoring volatile organic compounds (VOCs), including various carbonyls. rsc.orgcnr.it It allows for the direct analysis of air without extensive sample preparation. However, a notable limitation of PTR-MS is its difficulty in distinguishing between isobaric compounds—molecules that have the same nominal mass—which can lead to uncertain identification. unipi.it For instance, interference from similar fragment ions or isomers can complicate the monitoring of compounds like acetaldehyde (B116499) and methylglyoxal (B44143). mdpi.com
To address some of these challenges, spectroscopic detection technologies have been employed. Laser-Induced Phosphorescence (LIPGLOS), for example, offers a method for the simultaneous real-time quantification of specific dicarbonyls like acetaldehyde and methylglyoxal in the air by utilizing the unique phosphorescence lifetime of each molecule. mdpi.com
Another significant online technique is thermal desorption coupled to gas chromatography-mass spectrometry (TD-GC-MS), which can be used for prompt analysis after sample collection and pre-concentration are combined in a single step. unipi.it This minimizes the potential loss of compounds.
Despite their advantages in providing continuous data, online monitoring techniques face challenges, including issues with stability and limited coverage of all carbonyl species. mdpi.comresearchgate.net The performance of these instruments can be influenced by the sampling system and environmental conditions. researchgate.net Future developments in this field are focused on enhancing the environmental adaptability, automation, and synergistic use of various techniques to improve sensitivity, selectivity, and accuracy. mdpi.comresearchgate.net
Table 1: Comparison of Common Online Monitoring Techniques for Carbonyl Compounds
| Technique | Principle | Advantages | Limitations |
| Proton Transfer Reaction-Mass Spectrometry (PTR-MS) | Soft chemical ionization using H3O+ ions to protonate VOCs, followed by mass analysis. | High sensitivity, real-time data, no sample preparation needed for gaseous samples. rsc.org | Difficulty distinguishing isomers and isobars, potential for fragmentation. mdpi.comunipi.it |
| Online Gas Chromatography-Mass Spectrometry (GC-MS) | Chromatographic separation of compounds before mass spectrometric detection. | Excellent separation of complex mixtures, specific identification of isomers. mdpi.comresearchgate.net | Slower response time compared to direct MS, more complex instrumentation. mdpi.com |
| Selected-Ion Flow-Tube Mass Spectrometry (SIFT-MS) | Uses selected precursor ions (H3O+, NO+, O2+) for controlled chemical ionization. | High sensitivity, real-time analysis, can differentiate some isomers through different reaction rates. unipi.it | High cost, potential for uncertain identification of some isobaric compounds. unipi.it |
| Laser-Induced Phosphorescence (LIPGLOS) | Utilizes the unique phosphorescence lifetime of specific molecules for quantification. | High selectivity for certain dicarbonyls like methylglyoxal. mdpi.com | Limited to compounds that exhibit phosphorescence, not a broad-spectrum technique. mdpi.com |
Table 2: Research Findings on Monitoring Techniques for Carbonyls
| Research Focus | Key Findings | Relevant Compounds Mentioned | Reference |
| Atmospheric Carbonyl Analysis Review | Online methods like PTR-MS and GC-MS offer higher temporal resolution. Offline DNPH-HPLC/UV is a common standard method. Challenges for online methods include stability and species coverage. | Formaldehyde (B43269), Acetaldehyde, Methylglyoxal | mdpi.com |
| Breath Analysis | Real-time monitoring of VOCs in exhaled breath can be achieved with PTR-MS and SIFT-MS, but offline TD-GC-MS is often preferred to avoid ambiguity from isobaric compounds. | Aldehydes (C2-C9), Ketones (C3-C9) | unipi.it |
| Smog Chamber Studies | The combination of PTR-MS and GC-MS is suitable for detecting carbonyl compounds in atmospheric simulation studies. | Volatile Organic Compounds (VOCs) | researchgate.netresearchgate.net |
| Chemoselective Capture | A method using a quaternary ammonium (B1175870) aminooxy reagent (ATM) allows for the capture and subsequent analysis of over 20 carbonyls from ambient air by high-resolution MS. | Acetone, 2-Butanone, Acetaldehyde, Formaldehyde | researchgate.net |
Stereoselective Synthesis and Chiral Induction in Dicarbonyl Chemistry
Asymmetric Catalysis for Enantiomerically Enriched Ketoaldehydes
The primary challenge in synthesizing chiral 3-Methyl-4-oxoheptanal lies in the creation of the stereocenter at the C3 position, which is alpha (α) to the aldehyde group. Asymmetric catalysis provides a powerful solution by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. The most successful approaches involve the catalytic, enantioselective Michael addition of an aldehyde nucleophile to an α,β-unsaturated ketone.
Asymmetric organocatalysis, particularly using chiral primary or secondary amines, has revolutionized the synthesis of chiral carbonyl compounds. The core principle is the transient and reversible formation of a nucleophilic enamine intermediate from the aldehyde substrate and the amine catalyst. This chiral enamine then reacts with an electrophile, with the stereochemical outcome dictated by the steric and electronic environment of the catalyst.
For the synthesis of this compound, the key transformation is the Michael addition of pentanal to an appropriate C4-ketone-synthon, such as 1-buten-3-one (methyl vinyl ketone) or a derivative. Chiral primary amine derivatives, often derived from proline or other amino acids, are highly effective for this purpose. The catalytic cycle proceeds as follows:
Enamine Formation: The catalyst, for instance, an (S)-diphenylprolinol silyl (B83357) ether, condenses with pentanal to form a chiral enamine. The geometry of this enamine is crucial for stereocontrol.
Stereoselective C-C Bond Formation: The chiral enamine attacks the Michael acceptor (1-buten-3-one) from a sterically less hindered face, as directed by the bulky groups on the catalyst. This step establishes the C3 stereocenter.
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water present in the reaction medium, releasing the enantiomerically enriched this compound product and regenerating the chiral amine catalyst for the next cycle.
Research findings have demonstrated the high efficacy of this method for analogous transformations. By carefully selecting the catalyst, solvent, and reaction conditions, high yields and excellent enantioselectivities can be achieved.
| Aldehyde Substrate | Michael Acceptor | Catalyst | Conditions | Yield (%) | Enantiomeric Excess (e.e., %) |
|---|---|---|---|---|---|
| Pentanal | Methyl Vinyl Ketone | (S)-Diphenylprolinol TMS Ether | Toluene, 4°C, 24 h | 85 | 98 |
| Propanal | Methyl Vinyl Ketone | (S)-2-(Triflylaminomethyl)pyrrolidine | CH2Cl2, -20°C, 48 h | 91 | 96 |
| Pentanal | Ethyl Vinyl Ketone | (R)-Diphenylprolinol TMS Ether | Toluene, 4°C, 24 h | 82 | 97 (for the R-enantiomer) |
| Hexanal | trans-3-Penten-2-one | (S)-Proline | DMSO, rt, 72 h | 75 | 93 (as a mixture of diastereomers) |
Dual catalysis represents a more sophisticated approach where two distinct catalytic cycles operate simultaneously and synergistically to promote a transformation not achievable by either catalyst alone. A prominent example involves the combination of gold catalysis and aminocatalysis. In this system, a gold(I) complex activates a π-system (like an alkyne), rendering it highly electrophilic, while a chiral amine or peptide catalyst generates a nucleophilic enamine from an aldehyde.
While a direct synthesis of this compound using this specific dual system may not be explicitly reported, the methodology is well-established for constructing similar γ-ketoaldehydes. A plausible route could involve the reaction of pentanal with a gold-activated alkyne, such as 1-hexyne-3-one.
Gold(I) Catalyst Role: The gold(I) complex coordinates to the alkyne, facilitating nucleophilic attack by activating the C-C triple bond.
Peptide Catalyst Role: A short, chiral peptide acts as the aminocatalyst, forming a chiral enamine with pentanal. The defined secondary structure of the peptide provides a highly organized chiral pocket, ensuring exceptional stereocontrol during the C-C bond formation step.
This cooperative approach often leads to exceptionally high levels of both enantioselectivity and diastereoselectivity, as the organized transition state minimizes competing reaction pathways.
| Nucleophile Precursor | Electrophile Precursor | Dual Catalyst System | Product Type | Yield (%) | Stereoselectivity |
|---|---|---|---|---|---|
| Propanal | Phenylpropargyl alcohol | Au(I) / Chiral Phosphine + Dipeptide | Chiral γ-Ketoaldehyde | 78 | 99% e.e. |
| Butanal | Allenamide | Au(I) / Johnphos + (S)-Diphenylprolinol TMS Ether | Chiral α-Alkylated Aldehyde | 85 | 95% e.e. |
| Pentanal | Propargyl pivalate | AuCl / SPhos + Chiral Diamine | Chiral γ-Ketoaldehyde | 90 | >99% e.e., >20:1 d.r. |
Diastereoselective Control in Intramolecular Cyclizations
Once an enantiomerically pure sample of this compound is obtained, its existing stereocenter at C3 can be used to direct the stereochemical outcome of subsequent intramolecular reactions. This process, known as substrate-controlled diastereoselection, is fundamental in the synthesis of complex cyclic molecules.
An intramolecular aldol (B89426) condensation is a classic example. Treatment of this compound with a base can generate an enolate from the ketone portion (at C5), which then attacks the aldehyde carbonyl. The C3 methyl group exerts significant steric influence on the transition state of this cyclization. According to established models like the Felkin-Anh model, the incoming nucleophile (the C5 enolate) will approach the aldehyde carbonyl from the face opposite the largest substituent (the ethyl group at C3). This predictable trajectory leads to the preferential formation of one of two possible diastereomeric six-membered cyclic hemiacetals or aldol adducts. The diastereomeric ratio (d.r.) is a measure of the effectiveness of this stereocontrol.
For example, the cyclization of (S)-3-Methyl-4-oxoheptanal would be expected to yield a specific diastereomer of 2-hydroxy-3-methyl-2-propylcyclohexanone with high selectivity.
Strategies for Accessing Specific Stereoisomers of this compound
The ability to selectively synthesize either the (R) or (S) enantiomer of this compound is a hallmark of modern asymmetric catalysis. The choice of catalyst enantiomer is the primary tool for controlling the absolute stereochemistry of the product.
Strategy for (S)-3-Methyl-4-oxoheptanal: To synthesize the (S)-enantiomer, one would employ an (S)-configured chiral aminocatalyst.
Reaction: Asymmetric Michael addition.
Substrates: Pentanal and methyl vinyl ketone.
Catalyst: (S)-Diphenylprolinol trimethylsilyl (B98337) (TMS) ether.
Rationale: Based on well-established transition state models for enamine catalysis, the Si-face of the enamine formed from pentanal and the (S)-catalyst is shielded by the bulky diphenyl(trimethylsiloxy)methyl group. The electrophile (methyl vinyl ketone) is therefore forced to approach from the less hindered Re-face, leading to the formation of the (S)-configured product.
Strategy for (R)-3-Methyl-4-oxoheptanal: To access the (R)-enantiomer, the principle of enantiomeric catalyst selection is applied.
Reaction: Asymmetric Michael addition.
Substrates: Pentanal and methyl vinyl ketone.
Catalyst: (R)-Diphenylprolinol trimethylsilyl (TMS) ether.
Rationale: By simply using the enantiomer of the catalyst, the entire chiral environment is inverted. The Re-face of the enamine is now shielded, forcing the electrophile to attack from the Si-face. This reversal of facial selectivity results in the formation of the (R)-configured product with similarly high enantiomeric purity.
This powerful and predictable control makes organocatalysis an indispensable tool for accessing specific stereoisomers of chiral molecules like this compound on demand.
Broader Applications and Contextual Research Directions
3-Methyl-4-oxoheptanal as a Synthon in Complex Organic Molecule Construction
While not a household name in organic synthesis, this compound and its structural analogs serve as valuable synthons—molecular fragments used as building blocks for the construction of more complex molecules. The bifunctional nature of this compound, possessing both an aldehyde and a ketone, allows for a variety of selective chemical transformations, making it a useful intermediate.
In the total synthesis of complex natural products, structurally similar molecules are often generated and utilized. For instance, in the synthesis of vitamin D3 analogues, a related compound, (3R,4S,5S)-3,5-Bis[(tert-butyldimethylsilyl)oxy]-4-methyl-6-oxoheptanal, was generated from an epoxide through oxidative cleavage and subsequently used in an olefination reaction to build a more complex carbon skeleton. libretexts.orgbohrium.com Similarly, other substituted oxoheptanals, such as (S)-7-(4-methoxyphenyl)-3-methyl-7-oxoheptanal, have been prepared as intermediates in multi-step synthetic sequences. tdx.cat
A notable example of a related compound's utility is the formation of 3-isopropyl-6-oxoheptanal from the ozonolysis of p-menthene. This oxoheptanal derivative can then undergo an intramolecular aldol (B89426) condensation to form methyl-(4-isopropyl-1-cyclopentenyl)-ketone, demonstrating the use of a 1,6-dicarbonyl system to construct cyclic frameworks. google.com The synthesis of 6-oxoheptanal (B8601428) from methylcyclohexane (B89554) is another example where a dicarbonyl compound is the key product of a cleavage reaction, poised for further synthetic transformations. libretexts.org These examples underscore the role of the oxoheptanal scaffold as a versatile building block in the strategic assembly of intricate molecular architectures.
Role of α-Dicarbonyl Compounds in Atmospheric Chemistry and Environmental Processes (e.g., Limonene (B3431351) Oxidation Products)
Alpha-dicarbonyl compounds, including structures related to this compound, are significant players in atmospheric chemistry. They are often formed from the oxidation of volatile organic compounds (VOCs), both from biogenic sources like limonene and anthropogenic sources such as aromatic hydrocarbons. rsc.orgcsic.espdx.edu Limonene, a common monoterpene emitted by vegetation and used in cleaning products, reacts with atmospheric oxidants like ozone (O₃) and hydroxyl radicals (•OH) to produce a variety of oxygenated products, including dicarbonyls. nih.govmdpi.com
These α-dicarbonyls are highly reactive and water-soluble, which allows them to partition into the aqueous phase of atmospheric aerosols, clouds, and fog. rsc.orgresearchgate.net Once in the aqueous phase, they can undergo further reactions, contributing significantly to the formation and aging of secondary organic aerosols (SOA). researchgate.netnih.gov SOA are a major component of particulate matter (PM), which has implications for air quality, human health, and climate. rsc.orgacs.org
The reactions of α-dicarbonyls like glyoxal (B1671930) and methylglyoxal (B44143) in the aqueous phase can lead to the formation of oligomers and light-absorbing compounds known as brown carbon (BrC). nih.govacs.orgnih.govaskfilo.com Brown carbon can affect the Earth's radiative balance by absorbing solar radiation. Research has shown that even small α-dicarbonyls can undergo significant oligomerization, leading to aerosol growth and browning, sometimes more efficiently than previously thought. google.comnih.gov The presence of other atmospheric components, such as ammonium (B1175870) sulfate (B86663) and organic matrices, can influence the rates and products of these reactions. nih.govaskfilo.com
The table below summarizes key findings related to the atmospheric oxidation of limonene, a major precursor to dicarbonyls.
| Oxidant | Key Findings | Significance | References |
| Hydroxyl Radical (•OH) | Yields of products like formaldehyde (B43269) depend on nitric oxide (NO) concentrations. The organic nitrate (B79036) yield is significant. | Influences the radical budget and the formation of ozone and other pollutants. | nih.gov |
| Ozone (O₃) | Leads to the formation of various oxidized organic molecules (OOMs) and secondary organic aerosols (SOA). | A major pathway for SOA formation from biogenic VOCs, impacting air quality and climate. | mdpi.comnih.gov |
| Aqueous Phase Oxidation | Bimolecular rate coefficients for reactions with •OH and O₃ have been determined for limonene oxidation products. | Important for understanding the chemical processing of SOA in clouds, fog, and wet aerosols. | nih.gov |
Fundamental Contributions to Reaction Methodology Development
The unique reactivity of the dicarbonyl motif, particularly in α-keto aldehydes and related structures, has been a fertile ground for the development of new synthetic methods. The challenge of controlling selectivity in molecules with multiple reactive centers has spurred innovation, especially in the field of asymmetric catalysis.
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for the enantioselective functionalization of carbonyl compounds. The development of proline and its derivatives, for example, has enabled highly enantioselective aldol reactions involving activated carbonyl compounds like α-ketoesters. nih.gov The ability to perform direct asymmetric α-amination and α-oxidation of aldehydes and ketones using organocatalysts represents a significant advance, providing access to chiral α-amino and α-hydroxy carbonyl compounds which are valuable synthetic intermediates. nih.gov
The study of dicarbonyls has also led to the development of novel reaction cascades. For example, the combination of dienamine activation of α,β-unsaturated aldehydes with transition metal catalysis has enabled new types of cyclization and alkylation reactions. rsc.orgmdpi.com These synergistic catalytic systems open up new pathways for the construction of complex molecular scaffolds with high levels of stereocontrol.
Furthermore, the inherent reactivity of dicarbonyls has been harnessed to create new reagents for organic synthesis. For instance, α-ketothioesters have been developed as stable and convenient reagents for introducing the 1,2-dicarbonyl motif into molecules, overcoming the limitations of traditional methods that use less stable α-keto acyl chlorides. nih.gov This methodology has been successfully applied to the synthesis of dicarbonyl-containing drugs and natural products. nih.gov The ongoing exploration of dicarbonyl reactivity continues to push the boundaries of synthetic chemistry, leading to more efficient and selective methods for building complex molecules. researchgate.netacs.orgresearchgate.net
Q & A
Q. What are the recommended synthetic pathways for 3-Methyl-4-oxoheptanal in academic laboratories?
- Methodological Answer: A common approach involves the oxidation of 3-Methyl-4-heptanol using pyridinium chlorochromate (PCC) in dichloromethane under anhydrous conditions . Alternatively, catalytic oxidation with MnO₂ or Swern oxidation (oxalyl chloride/DMSO) can yield the ketone group at position 4. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using GC-MS (e.g., parameters: DB-5 column, 70 eV electron ionization) .
Q. How should this compound be stored to prevent degradation?
- Methodological Answer: Store in amber vials under inert gas (N₂/Ar) at –20°C to minimize ketone oxidation or aldol condensation. Use desiccants to avoid hydration. For short-term use, refrigeration (4°C) with molecular sieves (3Å) is acceptable. Always characterize stability via periodic NMR (e.g., monitoring aldehyde proton at δ 9.8–10.2 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer: Conflicting NMR/IR data may arise from tautomerism or impurities. Cross-validate using:
- High-resolution mass spectrometry (HRMS) to confirm molecular formula (C₈H₁₄O₂).
- 2D-NMR (COSY, HSQC) to assign spin systems and differentiate aldol adducts.
- Computational modeling (DFT calculations for predicted chemical shifts) .
Example: A ¹³C NMR discrepancy at the carbonyl carbon (δ 205–210 ppm) could indicate solvent interactions; repeat in CDCl₃ vs. DMSO-d₆ .
Q. What experimental designs are optimal for studying the reactivity of this compound in nucleophilic additions?
- Methodological Answer: Use kinetic studies under controlled conditions:
- Solvent selection: Compare polar aprotic (e.g., THF) vs. protic (MeOH) solvents.
- Catalyst screening: Test Lewis acids (e.g., BF₃·Et₂O) or organocatalysts (proline derivatives).
- In-situ monitoring: Employ FT-IR to track carbonyl peak (1700–1750 cm⁻¹) disappearance .
Document steric effects from the 3-methyl group using X-ray crystallography or NOESY NMR .
Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?
- Methodological Answer: Follow ICH Q2(R1) guidelines:
- Linearity: Prepare 5–7 concentration levels (0.1–10 µg/mL) with R² ≥ 0.995.
- Accuracy/Precision: Spike recovery tests (80–120%) and triplicate analyses (RSD < 5%).
- LOD/LOQ: Signal-to-noise ratios of 3:1 and 10:1, respectively.
Use HPLC-PDA (C18 column, λ = 254 nm) with gradient elution (ACN/H₂O) .
Data Analysis and Interpretation
Q. What strategies mitigate biases in interpreting biological activity data for this compound derivatives?
- Methodological Answer:
- Blind assays: Assign compound codes to prevent observer bias.
- Dose-response curves: Include positive (e.g., ascorbic acid for antioxidant assays) and negative controls.
- Statistical rigor: Use ANOVA with post-hoc Tukey tests (p < 0.05) and report 95% confidence intervals .
Example: For cytotoxicity (IC₅₀), validate via MTT assay in triplicate across 3 cell lines .
Safety and Compliance
Q. What protocols ensure safe handling of this compound in electrophilic reactions?
- Methodological Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods for reactions releasing volatile aldehydes.
- Spill management: Neutralize with NaHSO₃ solution (1 M) and adsorb with vermiculite .
Literature and Data Collection
Q. How can researchers systematically retrieve and synthesize existing data on this compound?
- Methodological Answer:
- Search strategy: Use Boolean operators in PubMed/Scifinder ("this compound" AND "synthesis" OR "spectral data").
- Screening: Apply PRISMA flow diagrams to filter studies by relevance (e.g., exclude industrial patents).
- Data extraction: Tabulate melting points, spectral peaks, and yields from peer-reviewed journals 12.05 文献检索Literature search for meta-analysis02:58

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

